2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of the compound 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound this compound interacts with CDK2, inhibiting its activity . This interaction results in the inhibition of cell proliferation, making it a potential candidate for cancer treatment .
Biochemical Pathways
The compound this compound affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
The compound has been found to have high affinity and less toxicity, suggesting favorable adme properties .
Result of Action
The molecular effect of this compound is the inhibition of CDK2, leading to disruption of the cell cycle . On a cellular level, this can result in the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment .
Biochemical Analysis
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidines class have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure of the compound and the biomolecules it interacts with.
Cellular Effects
Related compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized under microwave conditions, suggesting potential stability under these conditions .
Dosage Effects in Animal Models
Related compounds have shown potent inhibitory effects against SARS-CoV-2 Main protease with less toxicity than positive controls .
Metabolic Pathways
Related compounds have been found to interact with several metals, suggesting potential involvement in metal-dependent metabolic pathways .
Transport and Distribution
Related compounds have been found to form stable complexes with SARS-CoV-2 M pro, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
Related compounds have been found to form stable complexes with SARS-CoV-2 M pro, suggesting potential localization within specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with an aldehyde and a brominating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of microwave-assisted synthesis has also been explored, providing a more efficient and eco-friendly approach .
Chemical Reactions Analysis
Types of Reactions
2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Conducted in aqueous or organic solvents under reflux conditions.
Reduction: Performed in anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products
Nucleophilic Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Results in the formation of primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one stands out due to its unique bromomethyl group, which imparts distinct reactivity and allows for diverse chemical modifications. This makes it a versatile scaffold for drug development and other applications.
Properties
IUPAC Name |
2-(bromomethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O/c1-4-2-6(13)12-7(9-4)10-5(3-8)11-12/h2H,3H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORDKVBKDNMUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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